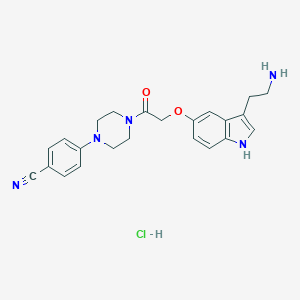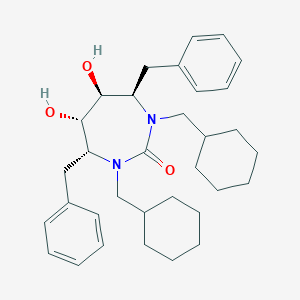
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is commonly referred to as Ro 20-1724 and is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. In
Wissenschaftliche Forschungsanwendungen
Ro 20-1724 has been extensively studied for its potential applications in various fields. It has been used as a tool in neuroscience research to investigate the role of cAMP signaling in synaptic plasticity, learning, and memory. Ro 20-1724 has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Wirkmechanismus
Ro 20-1724 selectively inhibits cAMP phosphodiesterase, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting this enzyme, Ro 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various physiological effects, including increased bronchodilation, enhanced contractility of cardiac muscle, and improved cognitive function.
Biochemische Und Physiologische Effekte
Ro 20-1724 has been shown to have various biochemical and physiological effects. In animal studies, Ro 20-1724 has been shown to increase bronchodilation and reduce airway inflammation, making it a potential treatment for asthma and COPD. Ro 20-1724 has also been shown to improve cardiac function by increasing contractility and reducing heart rate, making it a potential treatment for heart failure. In addition, Ro 20-1724 has been shown to enhance cognitive function and memory retention in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Ro 20-1724 has several advantages for lab experiments. It is a selective inhibitor of cAMP phosphodiesterase, making it a useful tool for investigating the role of cAMP signaling in various physiological processes. Ro 20-1724 is also relatively stable and can be easily synthesized in large quantities. However, Ro 20-1724 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. In addition, Ro 20-1724 has a short half-life, requiring frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for research on Ro 20-1724. One area of research is investigating its potential applications in the treatment of asthma, COPD, and heart failure. Another area of research is investigating its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the precise mechanisms of action of Ro 20-1724 and its downstream signaling pathways. Finally, new synthesis methods for Ro 20-1724 that improve its solubility and stability may be developed in the future.
Synthesemethoden
Ro 20-1724 can be synthesized through a multistep process that involves the reaction of 1,3-bis(cyclohexylmethyl)urea with 4,7-bis(phenylmethyl)-5,6-dihydroxy-2H-1,3-diazepin-2-one in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
Eigenschaften
CAS-Nummer |
153182-61-7 |
|---|---|
Produktname |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molekularformel |
C33H46N2O3 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclohexylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H46N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-2,5-8,13-16,27-32,36-37H,3-4,9-12,17-24H2/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
FADBDGCGGLEUOC-ZRTHHSRSSA-N |
Isomerische SMILES |
C1CCC(CC1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Kanonische SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Andere CAS-Nummern |
153182-61-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
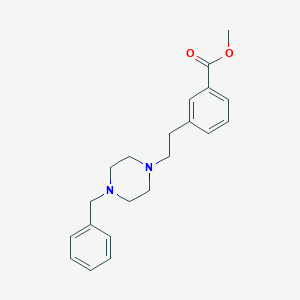
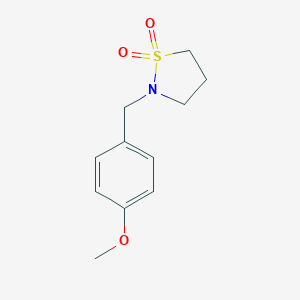
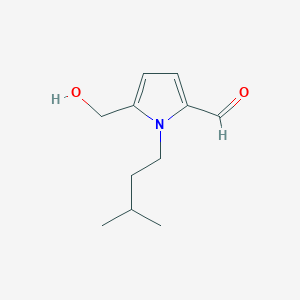

![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)



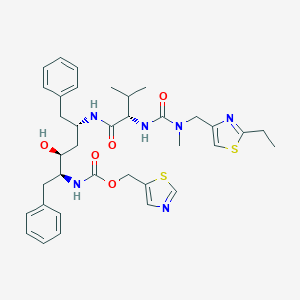

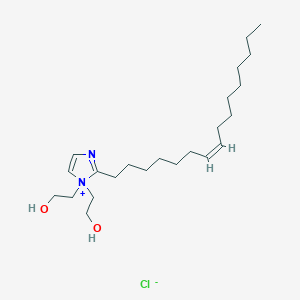
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
